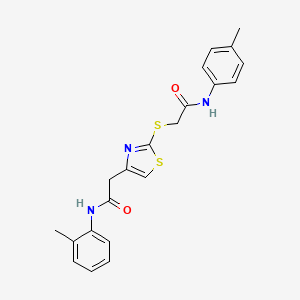

2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide

描述

This compound features a thiazole core substituted with a thioether-linked acetamide group. The acetamide moiety is further modified with an o-tolylamino (2-methylphenylamino) group at the 2-oxoethyl position and a p-tolyl (4-methylphenyl) group at the terminal amide.

属性

IUPAC Name |

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S2/c1-14-7-9-16(10-8-14)22-20(26)13-28-21-23-17(12-27-21)11-19(25)24-18-6-4-3-5-15(18)2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJGXAGOHLXTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide , also known by its CAS number 942001-55-0, is a thiazole derivative with notable potential in medicinal chemistry. This compound features a complex structure that includes a thiazole ring, an acetamide group, and a p-tolylamino moiety, which collectively contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 411.5 g/mol. Its structure is characterized by:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen, known for various biological activities.

- Acetamide group : Contributes to the compound's solubility and potential interactions with biological targets.

- p-Tolylamino moiety : Enhances the compound's lipophilicity and may influence its pharmacokinetic properties.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. The compound has been shown to exhibit moderate activity against various bacterial strains:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate against Gram-positive bacteria | |

| 4-Amino-N-(4-methylphenyl)-1,3-thiazole | Antimicrobial |

The presence of the thiazole ring is crucial for its antimicrobial efficacy, as it allows for interaction with microbial enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound shows promise in inhibiting cancer cell proliferation:

In vitro assays demonstrate that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. The unique structural features likely enhance its interaction with key molecular targets involved in cancer progression.

Anti-inflammatory Activity

Thiazole derivatives are also explored for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases:

| Activity Assessed | Effect Observed | Reference |

|---|---|---|

| Cytokine Inhibition | Reduced levels of IL-6 and TNF-alpha |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell survival.

- Cell Signaling Modulation : It can alter signaling pathways that regulate inflammation and cell growth.

- DNA Interaction : Potential interactions with DNA could lead to cytotoxic effects in cancer cells.

Case Studies

Several studies have investigated the biological effects of thiazole derivatives similar to our compound. For instance, a study focusing on related compounds demonstrated significant anticancer activity through similar mechanisms involving apoptosis induction and enzyme inhibition .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiazolidinone Cores

Several compounds share the thiazole-thioacetamide backbone but differ in substituents, leading to variations in properties and activities:

Key Observations :

- Substituent Impact: Electron-withdrawing groups (e.g., chloro in Compound 9) increase melting points and stability, while bulky aromatic groups (e.g., quinoline in 8c) may enhance π-π stacking for target binding .

- Synthetic Accessibility : High yields (e.g., 90% for Compound 9) correlate with straightforward condensation reactions, whereas complex hybrids (e.g., triazole derivatives in ) require multi-step syntheses with lower yields .

Physicochemical and Spectroscopic Comparisons

- IR/NMR Profiles: The target compound’s o-tolylamino group would show NH stretching (~3234 cm⁻¹, similar to 8c) and aromatic C-H peaks (~3040 cm⁻¹). Its acetamide C=O is expected near 1664 cm⁻¹, aligning with analogs like 8c .

- Molecular Weight : Estimated MW ~425–450 g/mol, comparable to piperazine-thiazole derivatives (e.g., Compound 13: MW 422.54) in .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the condensation of o-toluidine derivatives with thiazole precursors. Key steps include:

- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using ethanol as a solvent and triethylamine as a catalyst at 60–80°C for 6–8 hours .

- Step 2 : Thioether linkage formation between the thiazole and acetamide moieties under nitrogen atmosphere to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95% by HPLC) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify key protons (e.g., NH of acetamide at δ 10.2–10.5 ppm) and carbons (e.g., thiazole C2 at δ 165–170 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond in thioether: ~1.81 Å) and confirms stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 439.12) .

Q. How can researchers design initial biological activity screenings for this compound?

- Methodological Answer :

- Anticancer Assays : Use MTT assays on cell lines (e.g., MCF-7, HCT116) with doxorubicin as a positive control. IC values <20 µM indicate promising activity .

- Antimicrobial Screening : Employ broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO ≤0.1% v/v) to minimize variability .

- Mechanistic Follow-Up : Use RNA sequencing to identify differentially expressed genes in responsive vs. non-responsive cell lines .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Modification : Replace o-tolylamino with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition. Compare IC shifts in kinase assays .

- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole to assess impact on metabolic stability (e.g., microsomal half-life assays) .

Q. What experimental approaches elucidate the compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase; binding energy ≤-9 kcal/mol suggests strong affinity) .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition if increases with inhibitor concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。